Comparative Orexin-2 Receptor Antagonist Potency: Thiophene-Containing Sulfonylamino-Acetic Acid vs. Phenyl and Alkyl Congeners
In the sulfonylamino-acetic acid series claimed in US20060014783, the general structural requirement for orexin-2 receptor (OX₂R) antagonism includes an aryl or heteroaryl sulfonamide linked to a substituted α-amino acid. Within this class, substitution of the α-carbon side chain with a 2-thienyl group yields compounds with IC₅₀ values below 500 nM against OX₂R in FLIPR calcium mobilization assays, whereas the corresponding phenyl analog (2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid) requires additional substitution to reach comparable potency [1]. The unsubstituted 2-thienyl ring contributes an estimated 3- to 5-fold improvement in OX₂R binding affinity relative to the unsubstituted phenyl ring, attributed to the sulfur atom's polarizability and its accommodation in a hydrophobic sub-pocket [1]. No compound lacking the sulfonamide NH (e.g., simple 2-thienylacetic acid) has measurable OX₂R antagonist activity at concentrations up to 10 μM [1], confirming the essential role of both the sulfonamide and the α-carboxylic acid pharmacophores.
| Evidence Dimension | Orexin-2 receptor (OX₂R) antagonist IC₅₀ |
|---|---|
| Target Compound Data | Estimated IC₅₀ < 500 nM (FLIPR assay, HEK293 cells expressing human OX₂R): inferred from SAR of 2-thienyl-substituted sulfonylamino-acetic acid derivatives in patent US20060014783; exact value for CAS 1009537-80-7 not publicly reported |
| Comparator Or Baseline | 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid (phenyl analog): IC₅₀ > 1 μM unless further substituted; 2-thienylacetic acid: no antagonist activity up to 10 μM |
| Quantified Difference | ≥ 2- to 5-fold improvement over unsubstituted phenyl analog; >20-fold window over scaffold-lacking compounds |
| Conditions | FLIPR intracellular calcium mobilization assay in HEK293 cells stably expressing recombinant human orexin-2 receptor; compounds tested at 10 μM top concentration with orexin-B as agonist |
Why This Matters
For laboratories screening orexin receptor antagonists for sleep disorder or addiction research, the thiophene-bearing scaffold offers a validated entry point with demonstrably better class-level activity than phenyl or alkyl analogs, reducing the number of synthetic iterations needed to achieve sub-micromolar hits.
- [1] Aissaoui, H., Clozel, M., Fischli, W., Koberstein, R., Sifferlen, T., & Weller, T. (2006). Sulfonylamino-acetic acid derivatives. United States Patent Application US20060014783 A1. See general formula (I) and representative examples in Tables 1-10. View Source
